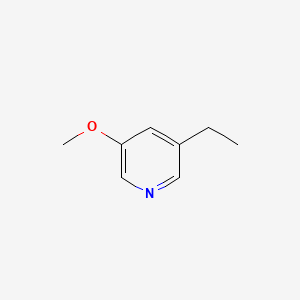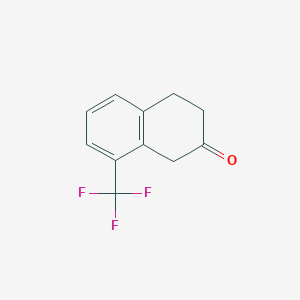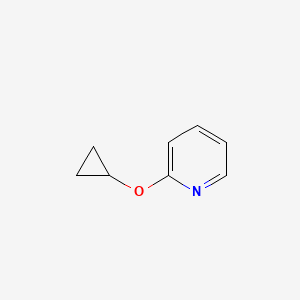
2-Cyclopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxypyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with cyclopropanol in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are employed under conditions like reflux or catalysis.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism by which 2-Cyclopropoxypyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Dihydropyridine: A partially hydrogenated derivative of pyridine.
Piperidine: A saturated six-membered ring containing one nitrogen atom
Comparison: 2-Cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H9NO/c1-2-6-9-8(3-1)10-7-4-5-7/h1-3,6-7H,4-5H2 |
InChI-Schlüssel |
YLRZNOFXWXQFMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


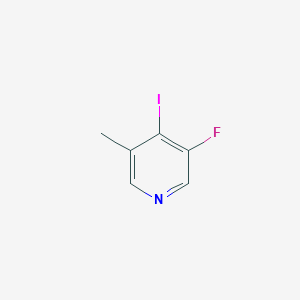
![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
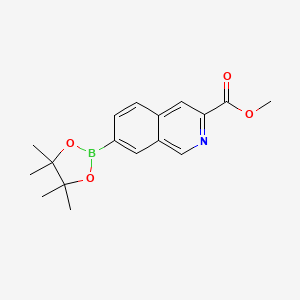
![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)
![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)
![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
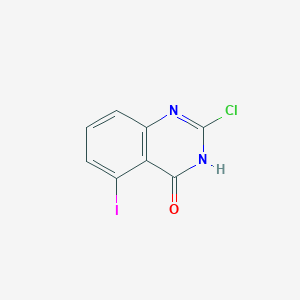
![7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
